N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
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Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C13H16N2O3S and its molecular weight is 280.34. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- Antiproliferative and DNA Protective Abilities : Compounds derived from 1,3,4-thiadiazole, sharing structural similarity with N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isobutyramide, have been investigated for their biological activities. Notably, certain derivatives exhibited high DNA protective ability against oxidative damage and demonstrated strong antimicrobial activity against specific bacteria. These findings suggest their potential utility in developing therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Electrochemical and Photophysical Characterization
- Fluorescence and Electrochromism : Thiazolothiazole fluorophores, similar in structure, have shown strong blue fluorescence with high quantum yields and reversible electrochromic properties. These characteristics make them attractive for optoelectronic applications, electron transfer sensing, and other photochemical uses (Woodward et al., 2017).
Anticancer Activity
- Novel Anticancer Agents : New benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer activity. The compounds showed significant inhibitory activity, particularly against COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their potential as anticancer agents (Osmaniye et al., 2018).
Antibacterial Agents
- Potent Antibacterial Agents : Novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives have been synthesized and showed broad-spectrum antibacterial activity against various microorganisms, indicating their promise as new antibacterial agents (Borad et al., 2015).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-7(2)12(16)15-13-14-10-8(17-3)5-6-9(18-4)11(10)19-13/h5-7H,1-4H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKLCUYJOMVKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.